L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
CAS No.:
Cat. No.: VC17888967
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21BrN2O4 |
|---|---|
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | methyl 3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22) |
| Standard InChI Key | JSXFCSUOYOQOLC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The systematic name L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester denotes the following features:
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L-configuration: The stereochemistry at the α-carbon aligns with natural L-tryptophan.
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4-Bromo substitution: A bromine atom replaces hydrogen at the 4-position of the indole moiety, enhancing electrophilic reactivity for cross-coupling reactions .
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N-Boc protection: The tert-butoxycarbonyl group shields the α-amino group during synthetic steps, ensuring regioselectivity .
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Methyl ester: The carboxylate group is esterified to improve solubility in organic solvents and prevent undesired side reactions .
Table 1: Physicochemical Properties
Synthetic Routes and Optimization
General Strategy
Synthesis involves sequential functionalization of L-tryptophan:
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Bromination: Electrophilic aromatic substitution at the 4-position of indole.
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N-Boc Protection: Introduction of the Boc group under alkaline conditions.
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Methyl Esterification: Activation of the carboxylate group with trimethylsilyl diazomethane (TMSD) .
Bromination of L-Tryptophan
L-Tryptophan is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25 °C. The 4-position is preferentially brominated due to the indole ring’s electronic profile .
Example Conditions:
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Reagents: NBS (1.1 equiv), AcOH/H₂O (4:1), 0 °C → 25 °C, 12 h .
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Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
N-Boc Protection
The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine (TEA) as a base .
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Solvent: Methanol (20 mL/g substrate).
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Base: Triethylamine (2.0 equiv).
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Temperature: 25 °C, 10 h.
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Yield: 94% (analogous to Example 5 in CN102911106A).
Methyl Esterification
The carboxylate group is converted to a methyl ester using trimethylsilyl diazomethane (TMSD) in dichloromethane (DCM) .
Procedure:
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Dissolve Boc-protected 4-bromo-L-tryptophan (1.0 equiv) in anhydrous DCM.
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Add TMSD (1.2 equiv) dropwise at 0 °C, stir for 36 h at 25 °C .
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Quench with aqueous NH₄Cl, extract with DCM, and purify via silica chromatography.
Analytical Characterization
¹H NMR (600 MHz, CDCl₃):
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δ 7.45 (s, 1H, indole H-2), 7.32 (d, J = 8.4 Hz, 1H, H-7), 7.15 (d, J = 8.4 Hz, 1H, H-6), 4.55 (m, 1H, α-CH), 3.72 (s, 3H, COOCH₃), 1.45 (s, 9H, Boc) .
¹³C NMR (151 MHz, CDCl₃):
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δ 172.1 (COOCH₃), 155.2 (Boc C=O), 134.5 (C-4), 128.9 (C-7), 122.1 (C-6), 81.3 (Boc C), 52.4 (COOCH₃), 28.1 (Boc CH₃) .
HRMS (ESI+):
Applications in Organic Synthesis
Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent enables Suzuki-Miyaura and Heck reactions for constructing biaryl systems. For example, coupling with arylboronic acids yields analogs for kinase inhibitors .
Case Study:
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Heck Reaction: 4-Bromo-Boc-tryptophan methyl ester + Styrene → 4-Styryl derivative (Pd(OAc)₂, NEt₃, DMF, 85 °C) .
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Yield: 34–68% (similar to Example 9 in CN102911106A).
Peptide Synthesis
The Boc group is stable under standard peptide coupling conditions (e.g., HOBt/EDCI), enabling incorporation into solid-phase sequences . Deprotection with TFA yields free amines for further functionalization.
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